molecular formula C9H5FO B1492419 3-Ethynyl-2-fluorobenzaldehyde CAS No. 1851952-10-7

3-Ethynyl-2-fluorobenzaldehyde

Cat. No.: B1492419
CAS No.: 1851952-10-7
M. Wt: 148.13 g/mol
InChI Key: QBLBNYZSSLBQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-2-fluorobenzaldehyde: is an organic compound with the molecular formula C₉H₅FO It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethynyl group at the third position and a fluorine atom at the second position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-2-fluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethynyl-2-fluorobenzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The ethynyl and fluorine substituents can influence the reactivity and binding affinity of the compound, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function .

Comparison with Similar Compounds

Uniqueness: 3-Ethynyl-2-fluorobenzaldehyde is unique due to the specific positioning of the ethynyl and fluorine substituents, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-ethynyl-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO/c1-2-7-4-3-5-8(6-11)9(7)10/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLBNYZSSLBQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC(=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethynyl-2-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Ethynyl-2-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Ethynyl-2-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Ethynyl-2-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Ethynyl-2-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Ethynyl-2-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.